2-Chloro-4-(2-methylsulfonylpropanoylamino)benzoic acid
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Overview
Description
2-Chloro-4-(2-methylsulfonylpropanoylamino)benzoic acid is an organic compound with a complex structure that includes a chloro group, a methylsulfonyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-methylsulfonylpropanoylamino)benzoic acid typically involves multiple steps. One common method starts with the chlorination of 4-methylsulfonyltoluene to produce 2-chloro-4-methylsulfonyltoluene. This intermediate is then subjected to oxidation using nitric acid at elevated temperatures (175-195°C) to yield 2-chloro-4-methylsulfonylbenzoic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of autoclaves for controlled chlorination and oxidation reactions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-methylsulfonylpropanoylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: Reduction reactions can modify the sulfonyl group.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Nitric acid, oxygen, and catalysts are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
2-Chloro-4-(2-methylsulfonylpropanoylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-methylsulfonylpropanoylamino)benzoic acid involves its interaction with specific molecular targets. The chloro and sulfonyl groups play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(methylsulfonyl)benzoic acid
- 2-Amino-4-(methylsulfonyl)benzoic acid
- 4-(2-Chloroethoxy)benzoic acid
- 4-(2-Hydroxyethoxy)benzoic acid .
Uniqueness
2-Chloro-4-(2-methylsulfonylpropanoylamino)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2-chloro-4-(2-methylsulfonylpropanoylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO5S/c1-6(19(2,17)18)10(14)13-7-3-4-8(11(15)16)9(12)5-7/h3-6H,1-2H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFARQGEUNPHNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)C(=O)O)Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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